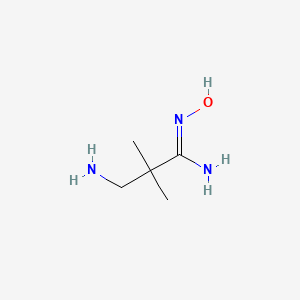![molecular formula C8H7N3O3 B13309063 6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13309063.png)
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C8H7N3O3 It is characterized by the presence of a pyrimidine ring substituted with a prop-2-yn-1-yloxy group and an amino group at the 6th position, and a carboxylic acid group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Substitution Reaction: The prop-2-yn-1-yloxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the prop-2-yn-1-yloxy group.
Amination: The amino group is introduced at the 6th position of the pyrimidine ring through an amination reaction, often using ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is introduced at the 4th position through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction may produce reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A similar compound used in bioconjugation and protein labeling.
Imidazole derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
6-[(Prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a prop-2-yn-1-yloxy group, amino group, and carboxylic acid group makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C8H7N3O3 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
6-(prop-2-ynoxyamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-3-14-11-7-4-6(8(12)13)9-5-10-7/h1,4-5H,3H2,(H,12,13)(H,9,10,11) |
InChI-Schlüssel |
QMOIWDIQAOZBRU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCONC1=NC=NC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)

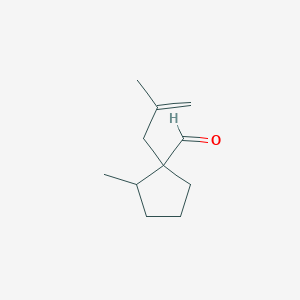
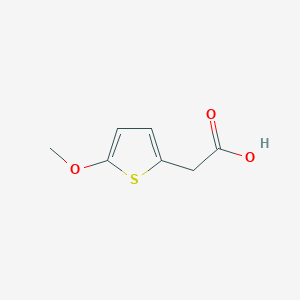
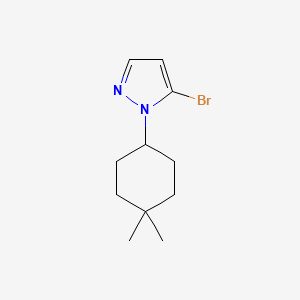
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
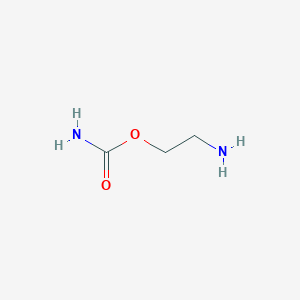
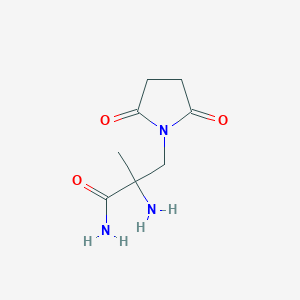
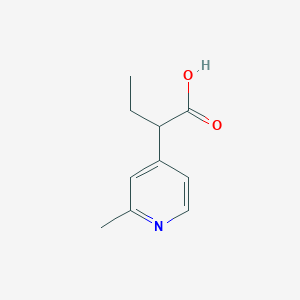
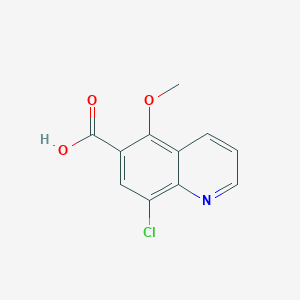

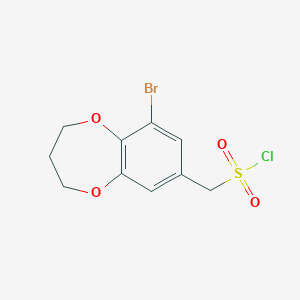
![3-[(Dicyclopropylmethyl)amino]propan-1-ol](/img/structure/B13309022.png)
